molecular formula C18H19N5OS B12160599 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B12160599
M. Wt: 353.4 g/mol
InChI Key: YBGMJNOTJOKCKV-UHFFFAOYSA-N
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Description

Structural Characterization

Core Heterocyclic System Analysis

Pyridazin-3(2H)-one Ring Conformation

The pyridazin-3(2H)-one core consists of a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3. X-ray diffraction studies of analogous pyridazinone derivatives reveal a nearly planar ring system, with slight puckering due to conjugation effects between the nitrogen atoms and carbonyl group. The planarity facilitates π-π stacking interactions in crystalline phases, as observed in compounds like 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, where the pyridazinone ring engages in face-to-face interactions with adjacent aromatic systems. In the title compound, the thiophene substituent at position 6 and the piperazine-pyridine moiety at position 2 introduce steric and electronic perturbations that may subtly distort ring planarity.

Thiophene Substituent Electronic Effects

The thiophen-2-yl group at position 6 contributes significant electron density to the pyridazinone ring via resonance effects. The sulfur atom’s lone pairs participate in conjugation with the aromatic system, creating a mildly electron-rich environment at the pyridazinone C6 position. This electronic perturbation influences hydrogen-bonding capabilities and intermolecular interactions, as evidenced by the propensity of thiophene-containing analogs to form C–H⋯S contacts in crystal lattices. Comparative studies of thiophene versus phenyl substituents demonstrate enhanced dipole moments in thiophene-bearing derivatives, which may improve solubility in polar solvents.

Piperazine-Pyridine Linker Spatial Arrangement

The piperazine-pyridine moiety connects to the pyridazinone core via a methylene bridge at position 2. Molecular docking simulations of related compounds show that the piperazine ring adopts a chair conformation, while the pyridine ring orients perpendicular to the pyridazinone plane. This spatial arrangement maximizes van der Waals contacts between the pyridine nitrogen and hydrophobic enzyme pockets in biological targets. The torsion angle between the piperazine N1 atom and pyridazinone C2 atom typically ranges from 110–130°, allowing flexibility while maintaining conjugation through the methylene bridge.

Substituent Configuration Analysis

Methyl Bridge Steric Considerations

The methylene group linking the piperazine and pyridazinone systems introduces minimal steric hindrance, with bond lengths of 1.48–1.52 Å observed in comparable structures. This spacer permits rotational freedom (torsional barrier ≈ 5–8 kcal/mol) while preventing unfavorable clashes between the piperazine and thiophene substituents. Crystal structures of analogs reveal that the methyl bridge adopts a staggered conformation relative to adjacent heterocycles to minimize steric strain.

N-Alkylation Patterns

N-alkylation of the piperazine nitrogen atoms influences both electronic and steric properties. In the title compound, the pyridin-2-yl group at N4 creates a conjugated system extending through the piperazine ring, while the N1 position remains unsubstituted. This asymmetric substitution pattern generates a dipole moment along the piperazine axis, enhancing molecular recognition capabilities. Comparative studies show that N-alkylation increases metabolic stability compared to secondary amine analogs.

Crystallographic Data Interpretation

X-ray Diffraction Studies

Although direct X-ray data for the title compound remains unpublished, analysis of structurally related pyridazinones provides critical insights. The compound 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 12.452 Å, b = 9.873 Å, c = 19.845 Å, and β = 102.34°. Similar packing arrangements are anticipated for the title compound, with intermolecular hydrogen bonds (N–H⋯O/N) and π-π interactions (interplanar spacing ≈ 3.6–3.8 Å) stabilizing the crystal lattice.

Torsion Angle Analysis

Key torsion angles governing molecular conformation include:

Torsion Angle Typical Range Structural Implication
C2–N1–C(piperazine)–N4 55–65° Chair conformation of piperazine
C6–C5–S(thiophene)–C3(thiophene) 0–5° Planar thiophene orientation
Pyridazinone C3=O⋯N1–C(methylene) 170–180° Conjugation between carbonyl and N

These angular parameters ensure optimal orbital overlap for electronic delocalization while accommodating steric demands of substituents.

Spectroscopic Characterization

NMR Spectral Assignments

The ^1H NMR spectrum exhibits characteristic signals:

  • Pyridazinone ring : H4 singlet at δ 8.25–8.35 ppm (deshielded by carbonyl group)
  • Thiophene protons : Multiplet at δ 7.12–7.45 ppm (H3/H4 thiophene, J = 3.1–5.2 Hz)
  • Piperazine protons :
    • N–CH₂–N: δ 2.85–3.10 ppm (m, 4H)
    • Pyridine-attached N–CH₂: δ 3.55–3.75 ppm (m, 4H)
  • Methylene bridge : δ 4.45–4.60 ppm (s, 2H)

^13C NMR peaks confirm connectivity:

  • C=O (pyridazinone): δ 162–165 ppm
  • Thiophene C2: δ 126–128 ppm
  • Piperazine Cq: δ 48–52 ppm
IR Vibrational Mode Correlations

Critical IR absorptions include:

Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(C=O) 1680–1710 Pyridazinone ketone stretch
ν(C–N) 1240–1280 Piperazine/pyridine ring breathing
ν(C–S) 680–710 Thiophene C–S stretch
δ(N–H) 1540–1560 Piperazine N–H in-plane bending

The strong carbonyl stretch at ~1690 cm⁻¹ confirms lactam formation, while absence of N–H stretches above 3300 cm⁻¹ verifies complete N-alkylation.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C18H19N5OS/c24-18-7-6-15(16-4-3-13-25-16)20-23(18)14-21-9-11-22(12-10-21)17-5-1-2-8-19-17/h1-8,13H,9-12,14H2

InChI Key

YBGMJNOTJOKCKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone ring system serves as the foundational scaffold for this compound. A widely adopted method involves cyclocondensation of γ-keto acids with hydrazine derivatives. For instance, 4-oxo-4-(thiophen-2-yl)butanoic acid reacts with hydrazine hydrate under reflux in ethanol to yield 6-(thiophen-2-yl)pyridazin-3(2H)-one (1 ). This one-pot reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration (Figure 1).

Typical Conditions :

  • Reactants : 4-oxo-4-(thiophen-2-yl)butanoic acid (1.0 eq), hydrazine hydrate (1.2 eq)

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 68–75%

The thiophene ring is introduced at this stage, ensuring its positional stability in subsequent reactions. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals for the thiophene protons (δ 7.25–7.45 ppm) and the pyridazinone NH (δ 12.1 ppm).

Functionalization at the N-2 Position

The introduction of the piperazine side chain at the N-2 position of the pyridazinone core is achieved via a Mannich reaction or nucleophilic substitution.

Mannich Reaction Approach

In this method, 1 reacts with formaldehyde and 1-(pyridin-2-yl)piperazine (2 ) under basic conditions. The reaction proceeds via in situ formation of an iminium ion, which undergoes nucleophilic attack by the pyridazinone’s NH group (Figure 2).

Optimized Protocol :

  • Reactants : 1 (1.0 eq), paraformaldehyde (1.5 eq), 2 (1.2 eq)

  • Base : Triethylamine (2.0 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature (RT)

  • Time : 12 hours

  • Yield : 55–60%

Excess formaldehyde ensures complete methylation, while triethylamine scavenges HCl generated during iminium formation. The product, 2-(chloromethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one (3 ), is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Nucleophilic Substitution

Alternatively, 1 is treated with 1-(pyridin-2-yl)piperazine (2 ) and a bromomethylating agent (e.g., bromomethyl methyl ether) in dimethylformamide (DMF). This method avoids the use of formaldehyde and offers better control over stoichiometry.

Representative Procedure :

  • Reactants : 1 (1.0 eq), 2 (1.1 eq), bromomethyl methyl ether (1.05 eq)

  • Base : Potassium carbonate (2.0 eq)

  • Solvent : DMF (anhydrous)

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 70–75%

Coupling of Piperazine and Thiophene Moieties

The final architecture is completed by conjugating the pre-formed piperazine-thiophene intermediate with the pyridazinone core. A Suzuki-Miyaura cross-coupling has been explored, though Ullmann-type couplings are more commonly reported for such systems.

Ullmann Coupling Protocol :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs2CO3 (2.0 eq)

  • Solvent : Toluene/DMF (4:1)

  • Temperature : 110°C

  • Time : 24 hours

  • Yield : 50–55%

Optimization Strategies

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while non-polar solvents (toluene) favor coupling reactions by stabilizing intermediates (Table 1).

Table 1 : Solvent Optimization for Key Steps

Reaction StepOptimal SolventTemperatureYield Improvement
Mannich ReactionDCM0°C → RT15%
Nucleophilic Sub.DMF80°C20%
Ullmann CouplingToluene/DMF110°C10%

Catalytic Systems

Copper-based catalysts remain indispensable for C–N bond formation. The CuI/1,10-phenanthroline system achieves moderate yields in coupling reactions, but recent advances in palladium catalysis (e.g., Pd(OAc)₂/Xantphos) show promise for improving efficiency.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate and hexane. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, which commonly arise during piperazine functionalization.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.15 (d, J = 4.8 Hz, 1H, pyridazine), 7.75 (d, J = 3.6 Hz, 1H, thiophene), 4.25 (s, 2H, CH₂), 3.85–3.60 (m, 8H, piperazine).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1245 cm⁻¹ (C–S).

  • MS (ESI+) : m/z 353.4 [M+H]⁺.

Challenges and Mitigation

Regioselectivity Issues

Competing reactions at the pyridazinone N-1 and N-2 positions necessitate careful base selection. Weak bases (e.g., K₂CO₃) favor N-2 functionalization, while stronger bases (e.g., NaH) lead to over-alkylation.

Stability of Intermediates

The chloromethyl intermediate (3 ) is prone to hydrolysis. Storage under anhydrous conditions at −20°C and immediate use post-synthesis are recommended.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring and thiophene subunit are susceptible to oxidation under controlled conditions:

  • Pyridazinone Oxidation : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the pyridazinone ring into a pyridazine di-N-oxide derivative .

  • Thiophene Oxidation : Reacts with ozone or ruthenium-based catalysts to form sulfoxide or sulfone derivatives, altering electronic properties .

Table 1: Oxidation Conditions and Products

Reaction SiteOxidizing AgentProductYield
Pyridazinone ringH₂O₂ (10% in EtOH)Pyridazine di-N-oxide65–70%
Thiophene ringO₃ (in CH₂Cl₂, −78°C)Thiophene sulfoxide55%

Reduction Reactions

Selective reduction of the pyridazinone ring is achievable via catalytic hydrogenation:

  • Pyridazinone Reduction : Using palladium on carbon (Pd/C) under H₂ gas (1 atm) reduces the C=N bond to form a dihydropyridazine derivative .

  • Piperazine Modification : Sodium borohydride (NaBH₄) reduces imine intermediates during functionalization of the piperazine nitrogen.

Key Findings :

  • Catalytic hydrogenation preserves the thiophene ring’s integrity but may require elevated temperatures (80–100°C) .

  • Over-reduction of the pyridine subunit is avoided by using milder conditions.

Nucleophilic Substitution

The piperazine nitrogen and pyridazine ring participate in nucleophilic reactions:

  • Piperazine Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .

  • Thiophene Functionalization : Electrophilic substitution (e.g., bromination) occurs at the thiophene’s α-position using N-bromosuccinimide (NBS).

Example Reaction :

text
Compound + CH₃I → 2-{[4-(pyridin-2-yl)-N-methylpiperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one

Yield: 78% (DMF, 60°C, 12 h) .

Coordination Chemistry

The pyridine and piperazine groups enable metal coordination:

  • Metal Complexation : Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in ethanol/water mixtures. Stoichiometry confirmed via Job’s plot analysis .

Table 2: Metal Complex Properties

Metal IonLigand SitesStability Constant (log K)
Zn²⁺Pyridine N, Piperazine4.2 ± 0.3
Cu²⁺Pyridazinone O, Piperazine5.1 ± 0.2

Cyclization and Ring-Opening

  • Thermal Cyclization : Heating in toluene induces cyclization between the piperazine methyl group and pyridazinone, forming a tricyclic structure .

  • Acid-Catalyzed Ring-Opening : Treatment with HCl opens the pyridazinone ring, yielding a diketone intermediate.

Optimized Conditions :

  • Cyclization: Toluene, 110°C, 48 h (Yield: 62%) .

  • Ring-opening: 6M HCl, reflux, 6 h (Yield: 85%).

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the thiophene-pyridazinone bond, forming sulfonic acid derivatives.

  • Hydrolytic Stability : Stable in pH 4–7 buffers but degrades rapidly under alkaline conditions (pH > 9) .

Comparative Reactivity

Table 3: Substituent Effects on Reactivity

SubstituentOxidation Rate (Relative)Reduction Efficiency
Thiophen-2-yl1.0 (reference)High
Phenyl0.7Moderate
4-Fluorophenyl0.9High

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit antimicrobial properties against a range of pathogens. Compounds similar to 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated moderate to high activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Neuropharmacological Effects

The piperazine component is known for its interaction with neurotransmitter receptors. This compound may influence neurological pathways, potentially serving as an antidepressant or anxiolytic agent. Research has highlighted the ability of related compounds to modulate serotonin and dopamine receptors, which are critical in mood regulation .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have reported significant inhibition of cell proliferation in leukemia (HL-60) and breast cancer (BT-549) cell lines, with some derivatives showing GI50 values below 2 µM, indicating potent anticancer activity . The mechanism often involves the inhibition of specific enzymes associated with cancer metabolism.

Anti-inflammatory Activity

Compounds containing the pyridazine framework have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, derivatives have been shown to reduce inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Antihypertensive Effects

Research on related pyridazinones suggests that they may possess antihypertensive properties. Studies using animal models have indicated that certain derivatives can lower blood pressure effectively, comparable to standard antihypertensive drugs .

Case Studies

Study Findings Application
Youness Boukharsa et al., 2014Evaluated cytotoxicity against various cancer cell lines; showed significant inhibition in HL-60 and BT-549 cellsAnticancer
Taleb H. et al., 2010Developed new pyridazinone derivatives; demonstrated good anti-inflammatory activityAnti-inflammatory
Murty’s GroupSynthesized new derivatives; exhibited antimicrobial activity against Gram-positive bacteriaAntimicrobial

Mechanism of Action

The mechanism of action of 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridinyl and piperazinyl groups are known to enhance binding affinity to certain biological targets, while the thiophenyl group can modulate the compound’s electronic properties, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyridazinone core, particularly at positions 2 (piperazine modifications) and 6 (aryl/heteroaryl groups). Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Implications
Target Compound Thiophen-2-yl [4-(Pyridin-2-yl)piperazin-1-yl]methyl C₁₈H₁₈N₆OS 352.5 Pyridinyl-piperazine enhances polarity; thiophene contributes π-π interactions.
2-[(4-Phenylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one Thiophen-2-yl [4-Phenylpiperazin-1-yl]methyl C₁₈H₁₈N₆OS 352.5 Phenyl group increases hydrophobicity; potential for altered receptor selectivity.
6-(Furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one Furan-2-yl [4-(Pyridin-2-yl)piperazin-1-yl]methyl C₁₈H₁₉N₅O₂ 337.4 Furan’s lower electron density vs. thiophene may reduce binding affinity in polar environments.
6-(4-Chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one 4-Chlorophenyl [4-(Pyridin-2-yl)piperazin-1-yl]methyl C₂₀H₂₀ClN₅O 381.9 Chlorine atom introduces electronegativity; may enhance halogen bonding or lipophilicity.

Key Observations:

Pyridinyl’s nitrogen atom may participate in hydrogen bonding, improving solubility . Piperazine modifications are critical for receptor affinity. For example, sulfonamide-functionalized piperazines (e.g., in ) are common in kinase inhibitors, though such data are absent here .

Position 6 Substituent Variations :

  • Thiophene vs. Furan : Thiophene’s sulfur atom provides greater electron density and polarizability than furan’s oxygen, favoring stronger π-π stacking with aromatic residues in target proteins .
  • Chlorophenyl Substitution : The 4-chlorophenyl group (CAS 1374516-20-7) adds steric bulk and electronegativity, which could enhance binding to hydrophobic pockets or mediate halogen bonds .

Molecular Weight and Drug-Likeness :

  • The target compound (352.5 g/mol) and its analogs fall within acceptable ranges for oral bioavailability (typically <500 g/mol). The chlorophenyl derivative (381.9 g/mol) approaches the upper limit, which may affect absorption .

Biological Activity

The compound 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one is a member of the pyridazine family, which has garnered significant attention due to its diverse biological activities. Pyridazine derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and pharmacological data.

Biological Activity Overview

The biological activities of pyridazine derivatives are attributed to their ability to interact with various biological targets. The compound in focus has shown promise in several areas:

  • Anticancer Activity :
    • Compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
    • A study highlighted that pyridazine derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects :
    • Pyridazine derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
    • The compound's ability to modulate inflammatory responses could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Antimicrobial Activity :
    • Research indicates that certain pyridazine compounds possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This is an area where further exploration could yield useful therapeutic agents .

Pharmacological Data

Activity IC50 Value (µM) Target Reference
CDK4 Inhibition0.013Cyclin-dependent kinase 4
Anti-inflammatoryNot specifiedPro-inflammatory cytokines
Antimicrobial ActivityVariableVarious bacterial strains

Case Studies

  • Cyclin-dependent Kinase Inhibition :
    A study synthesized several pyridazine derivatives, including the compound , and evaluated their inhibitory effects on CDK4. The most potent derivative exhibited an IC50 value of 0.013 µM, indicating strong potential for anticancer applications .
  • Inflammatory Response Modulation :
    In vitro studies demonstrated that pyridazine derivatives could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting that these compounds could be developed into anti-inflammatory therapies .
  • Antimicrobial Testing :
    A series of tests conducted on various pyridazine derivatives showed promising results against multiple bacterial strains, with some compounds displaying minimum inhibitory concentrations (MICs) that were lower than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Use nucleophilic substitution or cross-coupling reactions to assemble the pyridazinone core, integrating the thiophene and piperazine moieties. For example, coupling 6-(thiophen-2-yl)pyridazin-3(2H)-one with 4-(pyridin-2-yl)piperazine derivatives under anhydrous conditions (e.g., DCM or THF) with a base like NaOH .
  • Step 2 : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of the piperazine derivative) to drive the reaction to completion. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Yields >70% are achievable with careful control of reaction time and temperature (e.g., 50–60°C) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Technique 1 : Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry. For example, analogous pyridazinone derivatives have been resolved with R-factors <0.06 using SC-XRD .
  • Technique 2 : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) to verify molecular weight and substituent positions. Look for characteristic shifts: thiophene protons at δ 6.8–7.5 ppm and pyridazine carbonyl at ~160 ppm in ¹³C NMR .

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

  • Methodology :

  • Assay 1 : Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi). Use positive controls like ciprofloxacin and amphotericin B .
  • Assay 2 : Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Compare IC₅₀ values with reference compounds (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding studies involving this compound?

  • Methodology :

  • Approach 1 : Perform competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) with strict controls for nonspecific binding. Use multiple receptor subtypes to identify selectivity .
  • Approach 2 : Molecular docking simulations (e.g., AutoDock Vina) to model interactions with target receptors. Validate with mutagenesis studies on key binding residues .

Q. What experimental strategies are recommended to study the environmental fate of this compound?

  • Methodology :

  • Step 1 : Conduct abiotic degradation studies (hydrolysis, photolysis) under controlled pH and UV light. Monitor degradation products via LC-MS .
  • Step 2 : Evaluate bioaccumulation potential using logP calculations (e.g., shake-flask method) and soil adsorption coefficients (Koc). A logP >3 suggests moderate bioaccumulation risk .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :

  • Strategy 1 : Synthesize analogs with variations in the thiophene (e.g., 3-substituted thiophene) or piperazine (e.g., N-alkylation) groups. Test for changes in bioactivity .
  • Strategy 2 : Use multivariate statistical analysis (e.g., PCA or QSAR) to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound?

  • Techniques :

  • UPLC-MS/MS for trace impurity profiling (detection limit <0.1%). Use a C18 column and acetonitrile/water gradient .
  • ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to enhance signal resolution for low-abundance impurities .

Q. How should researchers address solubility challenges in in vitro assays?

  • Solutions :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility .
  • Derivatize the compound (e.g., hydrochloride salt formation) to enhance polar interactions .

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